Cas no 551-58-6 (Supinine)

Supinine structure
Supinine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester, (2S,3R)-
- [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
- SUPININE
- Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,((7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester,(2S,3R)
- Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester,(7aS-(7(2R*,3S*),7aR*))
- Supinin
- DTXCID00126113
- AKOS032946067
- CHEBI:9361
- NS00094779
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester, (7aS-(7(2R*,3S*),7aR*))-
- UNII-W11Q632E7K
- AI3-51772
- CS-0090485
- 551-58-6
- W11Q632E7K
- DTXSID70203622
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester, (2S,3R)-
- [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methyl-butanoate
- HY-122931
- Q27108360
- C10403
- Supinine
-
- Inchi: InChI=1S/C15H25NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13+,15+/m1/s1
- InChI-Schlüssel: DRVWTOSBCBKXOR-ZLDLUXBVSA-N
- Lächelt: CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1CCC2)O
Berechnete Eigenschaften
- Genaue Masse: 283.17800
- Monoisotopenmasse: 283.178
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 6
- Komplexität: 407
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 70A^2
- XLogP3: 0.5
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.0662 (rough estimate)
- Schmelzpunkt: 148.5°C
- Siedepunkt: 425.91°C (rough estimate)
- Flammpunkt: 205.9°C
- Brechungsindex: 1.5000 (estimate)
- PSA: 70.00000
- LogP: 0.63980
Supinine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | S515860-5mg |
Supinine |
551-58-6 | 5mg |
$1642.00 | 2023-05-17 | ||
TRC | S515860-2.5mg |
Supinine |
551-58-6 | 2.5mg |
$953.00 | 2023-05-17 | ||
TRC | S515860-.5mg |
Supinine |
551-58-6 | 5mg |
$207.00 | 2023-05-17 | ||
TRC | S515860-75mg |
Supinine |
551-58-6 | 75mg |
$ 23000.00 | 2023-09-06 | ||
A2B Chem LLC | AG34358-5mg |
SUPININE |
551-58-6 | 98% by HPLC | 5mg |
$570.00 | 2024-04-19 | |
A2B Chem LLC | AG34358-10mg |
SUPININE |
551-58-6 | 98% by HPLC | 10mg |
$938.00 | 2024-04-19 | |
TRC | S515860-0.5mg |
Supinine |
551-58-6 | 0.5mg |
$ 170.00 | 2022-06-03 | ||
A2B Chem LLC | AG34358-100mg |
SUPININE |
551-58-6 | 98% by HPLC | 100mg |
$5652.00 | 2024-04-19 | |
A2B Chem LLC | AG34358-500mg |
SUPININE |
551-58-6 | 98% by HPLC | 500mg |
$18166.00 | 2024-04-19 | |
A2B Chem LLC | AG34358-1000mg |
SUPININE |
551-58-6 | 98% by HPLC | 1000mg |
$29047.00 | 2024-04-19 |
Supinine Verwandte Literatur
-
1. 662. The Senecio alkaloids. Part IX. The synthesis and resolution of 3 : 4-dihydroxy-2-methylpentane-3-carboxylic acids: viridifloric and trachelantic acidsLeonard J. Dry,Frank L. Warren J. Chem. Soc. 1952 3445
-
James Richard Liddell Nat. Prod. Rep. 1998 15 363
-
A. R. Mattocks J. Chem. Soc. C 1969 1155
-
James R. Liddell Nat. Prod. Rep. 2000 17 455
-
5. Circular dichroism of pyrrolizidine alkaloids and related compoundsC. C. J. Culvenor,D. H. G. Crout,W. Klyne,W. P. Mose,J. D. Renwick,P. M. Scopes J. Chem. Soc. C 1971 3653
551-58-6 (Supinine) Verwandte Produkte
- 74243-01-9(7-Acetylintermedine)
- 303-33-3(heliotrine)
- 480-83-1((+)-Echinatine)
- 73544-48-6(Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester,(2S,3S)-)
- 10285-06-0((+)-Intermedine)
- 23506-96-9(2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione,5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-,(3R,4R,5R,13aR,13bR)- (9CI))
- 480-82-0(Indicine)
- 315-22-0(Monocrotaline)
- 941868-31-1(2-oxo-1-(pyridin-2-yl)methyl-1,2-dihydropyridine-3-carboxylic acid)
- 1523651-17-3(3,3,3-trifluoro-2-(1-methyl-1H-pyrazol-4-yl)propan-1-amine)
Empfohlene Lieferanten
Baoji Haoxiang Bio-technology Co.Ltd
Gold Mitglied
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
